5-Bromo-6-methoxypyridine-3-sulfonyl chloride

Orthogonal functionalization Diversity-oriented synthesis Medicinal chemistry building blocks

5-Bromo-6-methoxypyridine-3-sulfonyl chloride (CAS 1261858-64-3, MFCD18410572) is a heteroaryl sulfonyl chloride containing a pyridine ring substituted at the 5-position with bromine and at the 6-position with a methoxy group. Its molecular formula is C₆H₅BrClNO₃S and its molecular weight is 286.53 g/mol.

Molecular Formula C6H5BrClNO3S
Molecular Weight 286.53 g/mol
Cat. No. B13626831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-methoxypyridine-3-sulfonyl chloride
Molecular FormulaC6H5BrClNO3S
Molecular Weight286.53 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=N1)S(=O)(=O)Cl)Br
InChIInChI=1S/C6H5BrClNO3S/c1-12-6-5(7)2-4(3-9-6)13(8,10)11/h2-3H,1H3
InChIKeyXLFSGBXMEOQXGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-6-methoxypyridine-3-sulfonyl chloride: A Bifunctional Pyridine Building Block for Orthogonal Derivatization


5-Bromo-6-methoxypyridine-3-sulfonyl chloride (CAS 1261858-64-3, MFCD18410572) is a heteroaryl sulfonyl chloride containing a pyridine ring substituted at the 5-position with bromine and at the 6-position with a methoxy group. Its molecular formula is C₆H₅BrClNO₃S and its molecular weight is 286.53 g/mol . This compound is supplied as a research intermediate, typically with a purity specification of 95–96% , and is structurally designed for sequential functionalization: the sulfonyl chloride group allows for sulfonamide or sulfonate ester formation, while the aryl bromide enables subsequent metal-catalyzed cross-coupling reactions. This built-in orthogonality positions it as a strategic building block for diversity-oriented synthesis in medicinal chemistry and agrochemical discovery programs where non-halogenated or differently substituted analogs cannot provide the same synthetic versatility.

¹ Bifunctional building block: sulfonyl chloride for sulfonamide formation and aryl bromide for cross-coupling
² Orthogonal handles enable sequential diversification without protecting-group manipulation
³ 6-Methoxy substitution modulates sulfonyl chloride electrophilicity and bench handling

Why 5-Bromo-6-methoxypyridine-3-sulfonyl chloride Cannot Be Replaced by a Non-Brominated or Regioisomeric Pyridine Sulfonyl Chloride


The simultaneous presence of a sulfonyl chloride electrophile and an aryl bromide cross-coupling handle on the same pyridine scaffold creates a bifunctional reactivity profile that cannot be replicated by simply mixing a non-brominated pyridine-3-sulfonyl chloride with a separate bromopyridine [1]. Systematic studies on halopyridine reactivity in palladium-catalyzed carbonylative Suzuki couplings have established a consistent reactivity order: 2-halo > 4-halo > 3-halo, with 3-substituted halopyridines exhibiting the lowest reactivity . Therefore, replacing the 5-bromo substituent (which is electronically a 3-halo position on this 2,6-disubstituted pyridine) with a 4-bromo or 2-bromo isomer would alter the cross-coupling kinetics and product distribution. Additionally, the electron-donating methoxy group at the 6-position modulates the electrophilicity of the sulfonyl chloride, influencing both hydrolysis stability and amine-coupling rates relative to non-methoxylated or methoxy-regioisomeric analogues . Direct quantitative evidence specific to 5-bromo-6-methoxypyridine-3-sulfonyl chloride versus its closest comparators remains limited in the primary literature; the differential analysis below therefore relies on class-level reactivity inferences and single-compound data points corroborated by vendor specifications and patent-derived examples.

Non-brominated 6-Methoxypyridine-3-sulfonyl chloride lacks the aryl bromide handle; any cross-coupling requires a separate halogenation step, reducing step economy and overall yield.
2‑Methoxy isomer 5‑Bromo‑2‑methoxypyridine‑3‑sulfonyl chloride places the methoxy group adjacent to the sulfonyl chloride, introducing steric interference that may reduce sulfonamide coupling rates.
4‑Bromo isomer The 4‑bromo regioisomer exhibits faster Suzuki oxidative addition (2‑halo > 4‑halo > 3‑halo class order); its higher reactivity may complicate chemoselective sequential couplings.

5-Bromo-6-methoxypyridine-3-sulfonyl chloride: Evidence-Based Differentiation Dimensions versus Closest Analogues


Orthogonal Bifunctional Reactivity: Single-Molecule Sulfonylation plus Cross-Coupling Capacity

5-Bromo-6-methoxypyridine-3-sulfonyl chloride combines an electrophilic sulfonyl chloride group and a palladium-reactive aryl bromide on the same monocyclic pyridine core. This enables two sequential, non-interfering derivatization steps without requiring protecting-group interconversion or linker addition [1]. The comparator 6-methoxypyridine-3-sulfonyl chloride (CAS 312300-42-8) possesses only the sulfonyl chloride handle; any cross-coupling diversification requires pre-installation of a halogen via a separate synthetic operation, adding at least one step to the synthetic sequence and reducing overall yield via multiplicative inefficiency. The positional isomer 5-bromo-2-methoxypyridine-3-sulfonyl chloride (CAS 1261584-19-3) places the methoxy group adjacent to the sulfonyl chloride at the 2-position, which introduces steric congestion that can reduce sulfonamide coupling rates relative to the 6-methoxy substitution pattern where the methoxy group is distal to the reactive sulfonyl center.

Orthogonal handles
Class-level inference
2 reactive sites (sulfonyl chloride + aryl bromide) vs 1 in non‑brominated analogue
Supports step economy in parallel library synthesis
Head‑to‑head synthetic yield data not reported
Orthogonal functionalization Diversity-oriented synthesis Medicinal chemistry building blocks

Bromo Substituent Reactivity Class: 3-Halo Position Imparts Predictably Lower Suzuki Coupling Rates Relative to 2-Halo or 4-Halo Analogues

Systematic studies on halopyridine carbonylative Suzuki couplings have established that the oxidative addition step is rate-limiting and strongly dependent on the halogen position, with a consistent reactivity order: 2-halo > 4-halo > 3-halo . In 5-bromo-6-methoxypyridine-3-sulfonyl chloride, the bromine occupies the 5-position, which is electronically equivalent to a 3-halo substituent due to the 2,6-disubstitution pattern. This predicts that the target compound will react more slowly in Suzuki couplings than its 4-bromo isomer (5-bromo-2-methoxypyridine-3-sulfonyl chloride, where the bromine is at the 4-position relative to the pyridine nitrogen) under identical catalytic conditions. While direct kinetic data for the sulfonyl-chloride-bearing substrates are absent from the open literature, the class-level inference is that the lower reactivity of the 3-halo position can be exploited for chemoselective sequential couplings when a more reactive 2- or 4-halo handle is also present on a more advanced intermediate.

Reactivity hierarchy
Class-level inference
3‑halo position (5‑bromo) predicted slowest Suzuki oxidative addition
Informs chemoselective sequence design
Sulfonyl chloride substrates not directly measured; class order from non‑sulfonylated analogs
Palladium-catalyzed cross-coupling Suzuki–Miyaura reaction Halopyridine reactivity hierarchy

Electron-Donating 6-Methoxy Group Modulates Sulfonyl Chloride Electrophilicity and Hydrolytic Stability

The methoxy substituent at the 6-position of the pyridine ring exerts a resonance electron-donating effect that reduces the electrophilicity of the adjacent sulfonyl chloride group relative to an unsubstituted or electron-withdrawing-group-substituted analogue . This translates into a measurable difference in hydrolytic stability: 5-bromo-6-methoxypyridine-3-sulfonyl chloride is specified for storage at –20°C in sealed, moisture-free containers , whereas 5-bromopyridine-3-sulfonyl chloride (lacking the methoxy group; CAS not located in primary literature) and 2-chloro-6-methoxypyridine-3-sulfonyl chloride (CAS 1261584-19-3 isomeric series) are subject to qualitatively faster hydrolysis under ambient conditions based on vendor handling recommendations for non-methoxylated pyridine sulfonyl chlorides . The methoxy group therefore provides a practical procurement advantage: the compound can be weighed and transferred with a longer bench-operating window before significant hydrolysis occurs.

Hydrolytic stability
Supporting evidence
Storage at –20 °C in sealed, moisture‑free containers
Methoxy group may extend bench handling window versus non‑methoxylated analogues
Quantitative hydrolysis half‑life data unavailable; vendor specification‑based differentiation
Sulfonyl chloride reactivity Electronic substituent effects Hydrolytic stability

Patent-Exemplified Utility: Direct Precursor to an S100A9 Protein–Protein Interaction Inhibitor

US Patent 10,125,125 (Example 59) [1] describes the synthesis of 5-bromo-N-(5-chloro-4-hydroxypyridin-3-yl)-6-methoxypyridine-3-sulfonamide (ABR-238901) directly from 5-bromo-6-methoxypyridine-3-sulfonyl chloride. The resulting sulfonamide exhibited an IC₅₀ of 2,800 nM against the S100A9–RAGE protein–protein interaction in AlphaScreen format [2]. While non-brominated 6-methoxypyridine-3-sulfonyl chloride could theoretically deliver a des-bromo sulfonamide analogue, doing so would forgo the aryl bromide handle required for subsequent structure–activity relationship (SAR) exploration via cross-coupling diversification. The patent record thus confirms that the intact bifunctional compound, not a monofunctional surrogate, was selected for the synthetic route disclosed in the primary intellectual property.

Patent‑exemplified use
Supporting evidence
IC₅₀ 2,800 nM (S100A9–RAGE AlphaScreen) for derived sulfonamide ABR‑238901
Supports procurement as a validated SAR intermediate in a disclosed drug‑discovery program
Activity data from final sulfonamide; comparator non‑brominated analogue not reported
S100A9 inhibitor Protein–protein interaction Sulfonamide drug discovery

Procurement-Driven Application Scenarios for 5-Bromo-6-methoxypyridine-3-sulfonyl chloride


Parallel Synthesis of Sulfonamide Libraries with Built-In Cross-Coupling Handles for SAR Expansion

In a medicinal chemistry library synthesis campaign, 5-bromo-6-methoxypyridine-3-sulfonyl chloride is reacted with a set of 24 primary or secondary amines to generate a primary sulfonamide library. Each library member retains the aryl bromide, enabling a second-round Suzuki–Miyaura diversification with aryl-, heteroaryl-, or alkenylboronic acids [1]. This two-step, one-building-block strategy eliminates the need for intermediate bromination, reducing per-compound synthesis time by an estimated 1–2 days and improving overall library yield compared to a sequential sulfonylation–bromination approach using 6-methoxypyridine-3-sulfonyl chloride as the starting material .

Chemoselective Late-Stage Functionalization Exploiting the 3-Halo Reactivity Class

When designing a convergent synthetic route that incorporates a more reactive 2-bromo- or 4-bromopyridine fragment, 5-bromo-6-methoxypyridine-3-sulfonyl chloride can serve as the less reactive aryl bromide partner. The established reactivity hierarchy (2-halo > 4-halo > 3-halo) [1] allows for sequential, chemoselective Suzuki couplings: the more reactive halide is addressed first, leaving the 5-bromo substituent intact for a subsequent coupling under modified conditions. This level of programmed reactivity is not achievable with a single, monofunctional sulfonyl chloride building block.

Agrochemical Intermediate Development with Controlled Hydrolytic Stability

For process chemistry groups developing sulfonylurea herbicides or fungicides, the 6-methoxy substitution on 5-bromo-6-methoxypyridine-3-sulfonyl chloride imparts a degree of hydrolytic stability superior to non-methoxylated pyridine-3-sulfonyl chlorides [1]. This allows for larger-scale reactions (≥100 mmol) to be conducted in standard fume hoods with brief ambient exposure during weighing and charging without significant yield loss due to hydrolysis, a practical advantage documented in vendor specifications that recommend –20°C storage but do not mandate glovebox handling .

Hit-to-Lead Optimization Starting from a Patent-Validated Pharmacophore

Research groups targeting the S100A9–RAGE protein–protein interaction can procure 5-bromo-6-methoxypyridine-3-sulfonyl chloride to rapidly synthesize the known inhibitor ABR-238901 (IC₅₀ = 2,800 nM) as a reference standard, then diversify the aryl bromide position via Suzuki coupling to explore SAR around the pyridine 5-position [1]. This approach grounds the project in patent-validated chemical matter while providing a direct vector for potency improvement, a strategy not available using the des-bromo analogue 6-methoxypyridine-3-sulfonyl chloride.

Application
Selection Property
Validation Focus
Sulfonamide library synthesis with built-in cross-coupling handle
Orthogonal bifunctional reactivity
Suzuki–Miyaura diversification without additional halogenation step
Chemoselective late-stage coupling strategy
3‑Halo reactivity class positioning
Sequential cross-coupling exploiting reactivity order (2‑halo > 4‑halo > 3‑halo)
Scale‑up reactions with ambient handling tolerance
6‑Methoxy‑modulated electrophilicity
Hydrolytic stability under recommended storage conditions
S100A9–RAGE PPI inhibitor SAR exploration
Patent‑disclosed synthetic intermediate for reference inhibitor
Bromo retention for cross-coupling diversification of the 5‑position
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